Dichloromethanol

Analytical Chemistry Atmospheric Monitoring Spectroscopy

Dichloromethanol (CHCl₂OH, molecular weight 100.932 g/mol) is a chlorinated methanol derivative belonging to the class of halogenated methanols. It exists as an unstable, transient intermediate, primarily generated via the UV irradiation of methanol/chlorine gas mixtures or as a key intermediate in the basic hydrolysis of chloroform.

Molecular Formula CH2Cl2O
Molecular Weight 100.93 g/mol
CAS No. 35911-93-4
Cat. No. B14675293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloromethanol
CAS35911-93-4
Molecular FormulaCH2Cl2O
Molecular Weight100.93 g/mol
Structural Identifiers
SMILESC(O)(Cl)Cl
InChIInChI=1S/CH2Cl2O/c2-1(3)4/h1,4H
InChIKeyGJYVZUKSNFSLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloromethanol (CAS 35911-93-4): Chemical Identity and Fundamental Properties


Dichloromethanol (CHCl₂OH, molecular weight 100.932 g/mol) is a chlorinated methanol derivative belonging to the class of halogenated methanols [1]. It exists as an unstable, transient intermediate, primarily generated via the UV irradiation of methanol/chlorine gas mixtures [2] or as a key intermediate in the basic hydrolysis of chloroform [3]. Its physical properties, including a calculated boiling point of 156.5°C at 760 mmHg and a density of 1.536 g/cm³, are documented in chemical databases [1]. Due to its inherent instability, it is not commercially available as a stable, isolated compound but is studied for its role in atmospheric chemistry, disinfection byproduct formation, and mechanistic organic chemistry.

Why In-Class Halogenated Methanols Cannot Be Substituted for Dichloromethanol


The class of halogenated methanols (CH₃₋ₓClₓOH) exhibits quantifiable, non-linear trends in spectroscopic and kinetic behavior with increasing chlorine substitution [1]. A direct substitution of dichloromethanol (CHCl₂OH) with its mono-chlorinated (CH₂ClOH) or tri-chlorinated (CCl₃OH) analogs is scientifically invalid due to their distinct infrared absorption cross-sections and decomposition kinetics, which are critical for detection, quantification, and modeling in applications such as atmospheric monitoring and mechanistic studies [2]. Furthermore, its isomeric relationship to other compounds like 1-chloromethyl hypochlorite introduces a unique electronic absorption profile, a property not shared by other in-class members and crucial for photochemical studies [3].

Dichloromethanol (35911-93-4) Comparative Performance Metrics vs. Closest Analogs


Quantitative Differentiation via Infrared Absorption Cross-Sections

Dichloromethanol (CHCl₂OH) exhibits a unique and quantifiable infrared (IR) absorption cross-section at 1109 cm⁻¹, which is a key spectroscopic fingerprint for its detection and quantification in complex gas-phase mixtures. This value is significantly larger than that of chloromethanol and distinct from trichloromethanol [1].

Analytical Chemistry Atmospheric Monitoring Spectroscopy

Comparative Decomposition Kinetics of Chlorinated Methanols

The homogeneous gas-phase decomposition of dichloromethanol is a critical stability parameter. The entire class of chlorinated methanols (mono-, di-, and tri-) exhibits slow homogeneous decomposition, with an established upper limit for the first-order rate constant that is applicable to all three compounds under the studied conditions [1]. This shared, slow decay rate defines the compound's behavior in gas-phase environments and is a key differentiator from more reactive intermediates.

Physical Chemistry Kinetics Atmospheric Chemistry

Electronic Absorption Spectrum Differentiation from Isomeric Compounds

The electronic absorption spectrum of dichloromethanol (Cl₂CHOH) is fundamentally different from its isomer, 1-chloromethyl hypochlorite (ClCH₂OCl). Ab initio calculations reveal that the first dipole-allowed electronic transitions for dichloromethanol occur above 7 eV, whereas its isomer exhibits a much lower energy transition at 3.66 eV [1]. This provides a powerful method for distinguishing between these isomeric species based on their photochemical behavior.

Photochemistry Computational Chemistry Analytical Chemistry

Role as a Key Intermediate in Chloroform Hydrolysis

Dichloromethanol (1) is a critical, experimentally verified intermediate in the basic hydrolysis of chloroform (CHCl₃) at room temperature. The hydrolysis proceeds via a radical mechanism to produce :CCl₂, which inserts into water to yield dichloromethanol [1]. This compound then decomposes to formyl chloride (2) and HCl, leading to known final products like CO and formic acid [1].

Mechanistic Chemistry Organic Synthesis Environmental Chemistry

Environmental Fate: Estimated Atmospheric Half-Life and Biodegradation Potential

Quantitative estimates for dichloromethanol's environmental persistence provide a basis for differentiating it from other volatile organic compounds. The estimated atmospheric half-life is 79.31 days, and the probability of fast biodegradation is estimated between 13% and 48.4% [1].

Environmental Chemistry Fate and Transport Risk Assessment

Precision Applications for Dichloromethanol (35911-93-4) in Research and Industry


Atmospheric Monitoring and Modeling of Chlorinated Intermediates

Dichloromethanol's unique infrared absorption cross-section at 1109 cm⁻¹ (1.22 × 10⁻¹⁸ cm² molecule⁻¹) enables its specific detection and quantification in atmospheric gas-phase samples, as demonstrated in studies of methanol/chlorine photochemistry [1]. This data is critical for atmospheric chemists developing models of tropospheric halogen chemistry and the fate of chlorinated volatile organic compounds (VOCs).

Mechanistic Studies of Disinfection Byproduct (DBP) Formation

As a key intermediate in the basic hydrolysis of chloroform, a common water disinfection byproduct, dichloromethanol is essential for researchers investigating the complete mechanistic pathways of DBP formation and degradation [2]. Quantifying its kinetics and decomposition products, such as formyl chloride and HCl, allows for a more accurate assessment of water treatment byproduct risks.

Spectroscopic and Photochemical Reference Standards

Dichloromethanol serves as a valuable reference compound for fundamental spectroscopic studies. Its well-characterized IR absorption cross-section [1] and computationally defined electronic absorption spectrum (>7 eV for first allowed transition) [3] provide benchmark data for testing and validating new analytical techniques, computational chemistry methods, and for distinguishing it from its isomeric forms like 1-chloromethyl hypochlorite.

Environmental Fate and Biodegradation Modeling

The estimated atmospheric half-life of 79.31 days and a fast biodegradation probability of 13-48.4% [4] are crucial parameters for environmental chemists and regulatory scientists. These data are used in fate and transport models to predict the persistence and potential for bioaccumulation of this compound relative to other, more environmentally persistent chlorinated species, thereby informing risk assessment and remediation strategies.

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